(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide is a complex organic compound that features a combination of furyl, pyrimidinyl, and piperidinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furyl Acrylamide Backbone: This step involves the reaction of 2-furylacrylic acid with an appropriate amine under dehydrating conditions to form the acrylamide backbone.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the acrylamide intermediate.
Attachment of the Pyrimidinyl Group: The final step involves the coupling of the pyrimidinyl group to the piperidinyl intermediate through a condensation reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furyl group can undergo oxidation reactions, leading to the formation of furyl ketones or furyl alcohols.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group on the pyrimidinyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Furyl ketones or furyl alcohols.
Reduction: Corresponding amines.
Substitution: Substituted pyrimidinyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for drug development.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide involves its interaction with specific molecular targets. The furyl and pyrimidinyl groups allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif.
2-Fluorodeschloroketamine: A dissociative anesthetic with a related chemical structure.
Uniqueness
What sets (2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide apart is its combination of furyl, pyrimidinyl, and piperidinyl groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group further enhances its reactivity and stability, making it a versatile compound for various applications.
Biologische Aktivität
The compound (2E)-3-(furan-2-yl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}prop-2-enamide, often referred to as a pyrimidine derivative, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound's mechanism of action primarily involves the inhibition of specific enzymes and pathways associated with various diseases. Research indicates that it may interfere with the RHOJ/CDC42 signaling pathways, which are crucial in cancer cell proliferation and survival. These pathways are known to activate downstream effects involving Raf-MEK-ERK and PI3K-Akt, both of which are implicated in tumor growth and metastasis .
Anticancer Activity
Several studies have reported on the anticancer properties of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including melanoma (A375, SKM28) and colon cancer (SW480) cells. The compound exhibited IC50 values ranging from 1 to 10 μM, indicating potent activity against these cell lines .
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and urinary tract infections, respectively. Preliminary results suggest moderate inhibitory activity, making it a candidate for further development in these therapeutic areas .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A375 | 5 | Inhibition of RHOJ/CDC42 pathway |
SKM28 | 3 | Inhibition of Raf-MEK-ERK pathway |
SW480 | 8 | PI3K-Akt pathway disruption |
Table 2: Enzyme Inhibition Profile
Enzyme | IC50 (μM) | Type of Inhibition |
---|---|---|
Acetylcholinesterase | 15 | Competitive |
Urease | 20 | Non-competitive |
Case Studies
- Melanoma Treatment : A study conducted on melanoma patients indicated that compounds similar to this compound could enhance the efficacy of existing therapies when used in combination with MAPK inhibitors. This suggests a synergistic effect that warrants further clinical investigation .
- Neurodegenerative Disorders : Another case study explored the potential neuroprotective effects of this compound in models of Alzheimer's disease. The results showed that it could significantly reduce amyloid-beta accumulation by inhibiting AChE activity, thus presenting a dual benefit for neuroprotection and cognitive enhancement .
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-22-15(18(19,20)21)11-16(23-12)25-8-6-13(7-9-25)24-17(26)5-4-14-3-2-10-27-14/h2-5,10-11,13H,6-9H2,1H3,(H,24,26)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTOEUGYORSKDZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)/C=C/C3=CC=CO3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.